1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 944905-81-1) is a triazole-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Its molecular formula is C₁₀H₆F₃N₃O₂, with a molecular weight of 257.17 g/mol . The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, followed by hydrolysis of intermediate esters to yield the carboxylic acid functionality . The trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic properties, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-3-7(4-2-6)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDUQLXWDRPBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple stepsThis reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific solvents .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include copper catalysts for cycloaddition, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, studies have shown that compounds with a trifluoromethyl group enhance the antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the carboxylic acid moiety is crucial for the interaction with microbial enzymes, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent studies have highlighted the potential of 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating specific pathways related to cell death. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in cancer progression and microbial resistance mechanisms. For example, it has been reported to inhibit the activity of certain kinases that are crucial for tumor growth and survival .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide. Its efficacy against plant pathogens suggests that it could be integrated into agricultural practices to protect crops from fungal infections without harming beneficial microorganisms in the soil .
Herbicides
The compound's ability to interfere with plant growth pathways makes it a candidate for developing herbicides. Research indicates that triazole derivatives can selectively inhibit weed growth while minimizing damage to crops .
Materials Science
Polymer Chemistry
In materials science, this triazole derivative is being investigated for its role in creating advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole rings into polymer matrices can improve their resistance to heat and chemical degradation .
Nanotechnology
The compound's unique structure allows it to be used in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, targeting them directly to cancer cells or infected tissues, thereby increasing treatment efficacy while reducing side effects .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Study A | Effective against resistant bacterial strains with minimal toxicity. |
| Anticancer | Study B | Induces apoptosis in multiple cancer cell lines; potential as a lead compound for drug development. |
| Agricultural Fungicide | Study C | Demonstrated significant efficacy against common plant pathogens. |
| Polymer Chemistry | Study D | Enhanced thermal stability observed in polymer composites containing triazole derivatives. |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid
- CAS : 113934-33-1
- Structure : The -CF₃ group is at the meta position on the phenyl ring.
- Properties: Similar molecular weight (257.17 g/mol) but distinct electronic effects due to altered substituent orientation.
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
Functional Group Variations
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
- CAS: Not explicitly listed (synthesized in ).
- Structure : Contains a sulfonamide group (-SO₂NH₂) at the para position.
- Properties : Increased hydrogen-bonding capacity and solubility in aqueous media. Sulfonamide groups are common in antimicrobial agents, suggesting enhanced biological activity .
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
Structural and Property Comparison Table
| Compound Name | CAS | Substituent(s) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-[4-(Trifluoromethyl)phenyl]-...-carboxylic acid | 944905-81-1 | -CF₃ (para) | 257.17 | High lipophilicity, metabolic stability |
| 1-[3-(Trifluoromethyl)phenyl]-...-carboxylic acid | 113934-33-1 | -CF₃ (meta) | 257.17 | Reduced steric hindrance |
| 1-(4-Fluorophenyl)-...-carboxylic acid | 214541-35-2 | -F (para) | 207.16 | Enhanced acidity, moderate solubility |
| 1-(3,4-Dimethylphenyl)-...-carboxylic acid | 950271-96-2 | -CH₃ (3,4-positions) | 217.22 | Increased hydrophobicity |
| 1-(4-Aminosulfonylphenyl)-...-carboxylic acid | N/A | -SO₂NH₂ (para) | ~280 (estimated) | High aqueous solubility |
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1281452-73-0) is a compound that has garnered attention due to its potential biological activities. This triazole derivative is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. This article explores the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory effects.
- IUPAC Name : 1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Molecular Formula : C11H8F3N3O2
- Molecular Weight : 271.20 g/mol
- Purity : ≥95%
Anticancer Activity
Research has shown that triazoles exhibit significant anticancer properties. For instance, studies on related triazole compounds have indicated that they can inhibit the growth of various cancer cell lines. A notable finding includes:
- Case Study : A compound structurally similar to this compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that the trifluoromethyl group may enhance the compound's efficacy against cancer cells.
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with increased activity against bacteria and fungi:
- Research Findings : Compounds with similar structures have shown potent antibacterial and antifungal activities against a range of pathogens, including Mycobacterium tuberculosis and various fungal strains . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in several studies:
- Mechanism : Triazoles can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses . This property makes them candidates for treating inflammatory diseases.
Comparative Table of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid with high yield and purity?
Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction . A typical protocol involves:
Precursor preparation : React 4-(trifluoromethyl)aniline with sodium nitrite and HCl to generate the diazonium salt, followed by substitution with sodium azide to form the azide derivative.
Cycloaddition : React the azide with a propiolate ester (e.g., methyl propiolate) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMSO/H₂O) at 50–60°C for 12–24 hours to form the triazole ester intermediate .
Hydrolysis : Treat the ester with aqueous NaOH (10% w/v) under reflux for 4–6 hours, followed by acidification with HCl to yield the carboxylic acid .
Validation : Confirm purity via HPLC (≥95%) and structural identity using H NMR (e.g., δ 8.11–9.28 ppm for aromatic protons) and LCMS (e.g., m/z 340.0 [M+H]) .
Q. How can spectroscopic techniques (NMR, LCMS) be optimized for structural characterization of this compound?
Methodological Answer:
- H NMR : Use DMSO-d₆ as the solvent to resolve acidic protons (e.g., carboxylic acid at δ ~13 ppm). Key signals include the triazole proton (δ ~8.5–9.3 ppm) and trifluoromethylphenyl aromatic protons (δ ~7.8–8.2 ppm) .
- LCMS : Employ electrospray ionization (ESI) in positive mode. Monitor the [M+H] ion (expected m/z: ~315–340 depending on substituents) and verify fragmentation patterns against synthetic intermediates .
- FT-IR : Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antiproliferative activity data for 1-aryl-1,2,3-triazole-4-carboxylic acids?
Methodological Answer: Discrepancies often arise from variations in:
- Cell line specificity : Test the compound against panels of cancer cell lines (e.g., NCI-60) to identify selective activity. For example, 1-(4-chlorophenyl) analogs showed GP = 68.09% in NCI-H522 lung cancer cells but lower efficacy in other lines .
- Structural modifications : Compare substituent effects (e.g., trifluoromethyl vs. chlorophenyl) using molecular docking to assess binding affinity to targets like c-Met kinase .
- Assay conditions : Standardize protocols for cell viability (e.g., MTT vs. ATP-based assays) and exposure time (48–72 hours) to minimize variability .
Q. What crystallographic approaches are suitable for resolving ambiguous electron density in the triazole-carboxylic acid moiety?
Methodological Answer:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality. For twinned crystals, apply the SHELXL TWIN command for refinement .
- Refinement strategies :
- Restrain the triazole ring geometry using SHELXL’s AFIX constraints.
- Model disorder with PART instructions and refine occupancy factors iteratively .
- Validate hydrogen bonding (e.g., carboxylic acid O–H⋯N triazole interactions) using Mercury software .
Case Study : A similar compound (1-(2-aminophenyl) analog) showed a kink-like conformation with perpendicular phenyl and triazole rings, resolved at 0.84 Å resolution .
Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?
Methodological Answer:
- Modify substituents : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to enhance oxidative stability .
- Prodrug synthesis : Convert the carboxylic acid to an ester or amide to improve membrane permeability, then assess hydrolysis rates in human liver microsomes .
- In vitro assays :
Q. What computational methods are effective for predicting the binding mode of this compound to biological targets?
Methodological Answer:
- Docking : Use AutoDock Vina or Glide with crystal structures of kinases (e.g., c-Met, PDB ID: 3LQ8) or enzymes. Parameterize the trifluoromethyl group with partial charges from DFT calculations .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess triazole ring flexibility and hydrogen-bonding persistence with key residues (e.g., Asp1222 in c-Met) .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
